3,4,6-trimethyl-2-methylidene-1H-pyridine
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Overview
Description
3,4,6-trimethyl-2-methylidene-1H-pyridine is a heterocyclic compound belonging to the pyridine family. Pyridine derivatives are significant in both natural products and synthetic chemistry due to their diverse biological activities and applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-2-methylidene-1H-pyridine typically involves the reaction of acetyl acetone with corresponding aldehydes and ammonia gas . This method is commonly used in laboratory settings to produce the compound on a small scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,6-trimethyl-2-methylidene-1H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and hydrogenated pyridine derivatives .
Scientific Research Applications
3,4,6-trimethyl-2-methylidene-1H-pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,6-trimethyl-2-methylidene-1H-pyridine involves its interaction with various molecular targets and pathways. It can undergo redox reactions, influencing cellular oxidative stress levels. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
- 2,4,6-Trimethyl-1,3-phenylene diisocyanate
Uniqueness
3,4,6-trimethyl-2-methylidene-1H-pyridine is unique due to its specific substitution pattern and the presence of a methylene group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Properties
CAS No. |
144486-85-1 |
---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 |
IUPAC Name |
3,4,6-trimethyl-2-methylidene-1H-pyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5,10H,4H2,1-3H3 |
InChI Key |
IFPUBRBSUPJKDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C)N1)C)C |
Synonyms |
Pyridine, 1,2-dihydro-3,4,6-trimethyl-2-methylene- (9CI) |
Origin of Product |
United States |
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